1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842749
InChI: InChI=1S/C12H11NOS/c1-8(14)12(6-7-12)11-13-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3
SMILES:
Molecular Formula: C12H11NOS
Molecular Weight: 217.29 g/mol

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone

CAS No.:

Cat. No.: VC15842749

Molecular Formula: C12H11NOS

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone -

Specification

Molecular Formula C12H11NOS
Molecular Weight 217.29 g/mol
IUPAC Name 1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanone
Standard InChI InChI=1S/C12H11NOS/c1-8(14)12(6-7-12)11-13-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3
Standard InChI Key KRPCHFQCFUFMKK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1(CC1)C2=NC3=CC=CC=C3S2

Introduction

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone is a complex organic compound featuring a benzo[d]thiazole moiety attached to a cyclopropyl group via an ethanone linkage. This unique structure contributes to its potential biological activities, as benzo[d]thiazole derivatives are known for their diverse pharmacological properties. The compound's molecular formula is C12H11NOS, with a molecular weight of 217.29 g/mol .

Synthesis and Reactions

The synthesis of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone involves several key steps, often requiring careful control of reaction conditions to optimize yields and purity. The compound can participate in nucleophilic substitutions and electrophilic additions due to the reactivity of the carbonyl group in the ethanone moiety. The thiazole ring can also engage in various reactions, contributing to its versatility in chemical synthesis.

Comparison with Similar Compounds

Several compounds share structural features with 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone, including:

CompoundStructure SimilaritiesUnique Features
2-Amino-benzothiazoleContains thiazole ringExhibits strong antimicrobial activity
Benzothiazole derivativesSimilar core structureVaried biological activities depending on substituents
ThiazolidinedionesThiazole moiety presentKnown for anti-diabetic properties

Future Research Directions

Further research is needed to fully explore the pharmacological potential of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone. This includes in-depth studies on its biological activities, interaction with biological targets, and potential therapeutic applications. The unique cyclopropyl attachment may offer advantages in drug development by enhancing biological activity and providing novel mechanisms of action.

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